molecular formula C8H16N2OS B151533 N-(diethylcarbamothioyl)propanamide CAS No. 132650-47-6

N-(diethylcarbamothioyl)propanamide

Cat. No. B151533
M. Wt: 188.29 g/mol
InChI Key: QAFGFHXLTHFGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diethylcarbamothioyl)propanamide, also known as DEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEPA is a thioamide derivative that has a wide range of biochemical and physiological effects.

Mechanism Of Action

N-(diethylcarbamothioyl)propanamide exerts its effects through various mechanisms, including the inhibition of enzymes and the modulation of signaling pathways. Inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase has been shown to contribute to the insecticidal and antifungal properties of N-(diethylcarbamothioyl)propanamide. N-(diethylcarbamothioyl)propanamide has also been shown to modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.

Biochemical And Physiological Effects

N-(diethylcarbamothioyl)propanamide has been shown to have various biochemical and physiological effects, including antifungal, insecticidal, anti-inflammatory, and anticancer properties. In addition, N-(diethylcarbamothioyl)propanamide has been shown to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(diethylcarbamothioyl)propanamide is its versatility, as it can be used in various fields of study. Additionally, N-(diethylcarbamothioyl)propanamide has a relatively low toxicity, making it a safer alternative to other chemicals. However, one of the limitations of N-(diethylcarbamothioyl)propanamide is its instability, which can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for research on N-(diethylcarbamothioyl)propanamide, including the development of new pesticides, the investigation of its potential therapeutic applications, and the synthesis of new metal complexes. In addition, further studies are needed to determine the optimal conditions for the synthesis and handling of N-(diethylcarbamothioyl)propanamide in various experiments.

Synthesis Methods

N-(diethylcarbamothioyl)propanamide can be synthesized using various methods, including the reaction of diethylamine and carbon disulfide in the presence of an acid catalyst. The reaction of the resulting product with 3-chloropropionyl chloride yields N-(diethylcarbamothioyl)propanamide. Another method involves the reaction of diethylamine with 3-chloropropionyl chloride in the presence of sodium hydride, followed by the reaction with carbon disulfide.

Scientific Research Applications

N-(diethylcarbamothioyl)propanamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(diethylcarbamothioyl)propanamide has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In medicine, N-(diethylcarbamothioyl)propanamide has been investigated for its potential therapeutic applications, including its ability to inhibit tumor growth and its anti-inflammatory properties. In material science, N-(diethylcarbamothioyl)propanamide has been used as a ligand for the synthesis of metal complexes.

properties

CAS RN

132650-47-6

Product Name

N-(diethylcarbamothioyl)propanamide

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

N-(diethylcarbamothioyl)propanamide

InChI

InChI=1S/C8H16N2OS/c1-4-7(11)9-8(12)10(5-2)6-3/h4-6H2,1-3H3,(H,9,11,12)

InChI Key

QAFGFHXLTHFGSW-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)N(CC)CC

Canonical SMILES

CCC(=O)NC(=S)N(CC)CC

synonyms

Propanamide, N-[(diethylamino)thioxomethyl]-

Origin of Product

United States

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